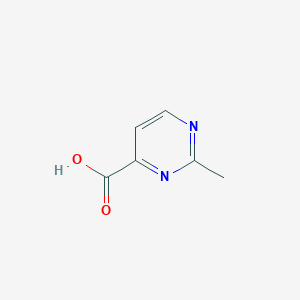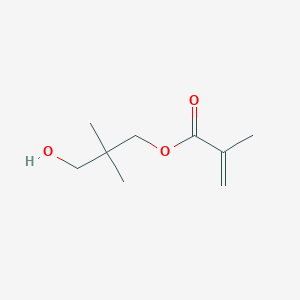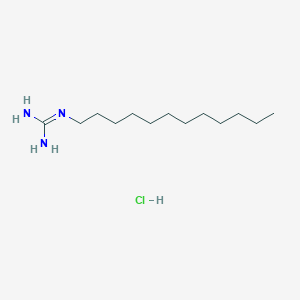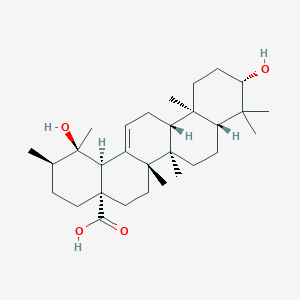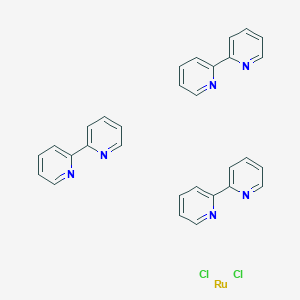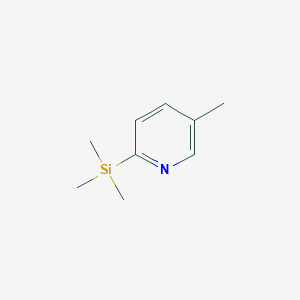
5-Methyl-2-(trimethylsilyl)pyridine
Descripción general
Descripción
5-Methyl-2-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a trimethylsilyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-(trimethylsilyl)pyridine can be synthesized via the “in situ” Grignard reaction. The process involves the reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (THF). This method has been structurally characterized and is a reliable route for the preparation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in the synthesis of such organosilicon compounds. Industrial-scale production would likely involve optimization of this reaction to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Grignard Reagents: Used in the initial synthesis.
Oxidizing Agents: For potential oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed depend on the specific reactions undertaken. For instance, substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Methyl-2-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(trimethylsilyl)pyridine exerts its effects is largely dependent on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during multi-step synthesis. This allows for selective reactions to occur at other positions on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Trimethylgermyl-pyridine
- 2-Trimethylstannyl-pyridine
These compounds are structurally similar, with the trimethylsilyl group replaced by trimethylgermyl or trimethylstannyl groups, respectively .
Uniqueness
5-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability under certain conditions. This makes it particularly useful in applications requiring these characteristics.
Propiedades
IUPAC Name |
trimethyl-(5-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-5-6-9(10-7-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLICUCTVMYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457527 | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-09-2 | |
| Record name | 5-Methyl-2-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


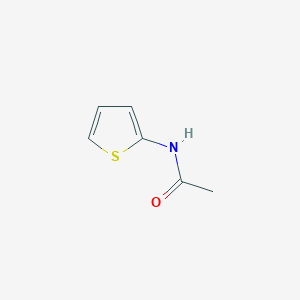
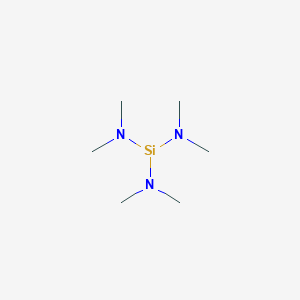
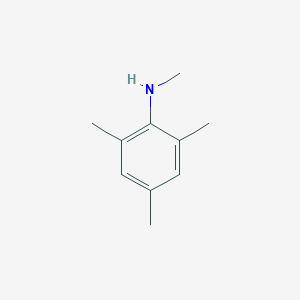

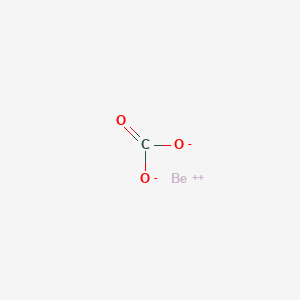

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)

